5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H18Cl2N4OS and its molecular weight is 397.32. The purity is usually 95%.
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Scientific Research Applications
Condensed Heterocyclic Synthesis : The cyclocondensation of specific aldehydes and heterocyclic thiones, including 1,2,4-triazole-5-thione, leads to the formation of tricyclic heterocycles with a pyrimido[5,4-e][1,2,4]triazolo[5,1-b][1,3]thiazin fragment. This process highlights the synthetic utility of these compounds in creating complex heterocyclic structures which have potential applications in various fields of chemical research (Brukshtus & Tumkevičius, 2000).
Antimicrobial Activities of Triazole Derivatives : New 1,2,4-triazole derivatives have been synthesized and assessed for their antimicrobial activities. Some of these compounds exhibit promising efficacy against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Heteroaromatic Azido Compounds for Triazolopyrimidines : The reaction of active methylene nitriles with azido-substituted thiophenes leads to the formation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines. These compounds demonstrate the synthetic versatility of heteroaromatic azido compounds in constructing triazolopyrimidines, which could have various applications, including medicinal chemistry (Westerlund, 1980).
Thiazolotriazole Synthesis for Biological Studies : The synthesis of 4-amino-5-(6-chloropyridin-3-yl methyl)-4H-1,2,4-triazolc-3-thiol and its conversion into triazolothiadiazines and triazolothiadiazoles containing the 6-chloropyridin-3-yl methyl moiety showcases the development of new heterocyclic compounds. These compounds were characterized and evaluated for their antibacterial and insecticidal activities, illustrating the potential of thiazolotriazole derivatives in biological applications (Holla et al., 2006).
Pyrimidinotriazolothiazines as Anticancer Agents : The synthesis of a series of triazolopyrimidines as anticancer agents involves the treatment of specific amines with chloro or alkyl groups, establishing a clear structure-activity relationship (SAR) for optimal activity. These compounds exhibit a unique mechanism of action by promoting tubulin polymerization in vitro without binding competitively with paclitaxel, suggesting a novel approach to cancer treatment (Zhang et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4OS/c1-2-13-20-17-23(21-13)16(24)15(25-17)14(22-7-3-4-8-22)11-6-5-10(18)9-12(11)19/h5-6,9,14,24H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHJLVWTTICPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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